molecular formula C12H10ClN3OS B2586064 N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1181524-22-0

N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2586064
CAS RN: 1181524-22-0
M. Wt: 279.74
InChI Key: IJKLQMVVIKOESA-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have a wide range of pharmacological effects, making it a promising candidate for further research and development.

Mechanism of Action

N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the activity of a protein called IKKβ, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting IKKβ, N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can reduce the production of inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of IKKβ activity, the reduction of inflammatory cytokine production, and the promotion of cell death in cancer cells. Other effects of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide include the inhibition of NF-κB signaling, which is involved in the regulation of inflammation and cell survival.

Advantages and Limitations for Lab Experiments

N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its ability to selectively target IKKβ. However, there are also some limitations to the use of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several potential future directions for research on N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, including the development of more potent and selective inhibitors of IKKβ, the investigation of its potential therapeutic applications in other areas of research, such as autoimmune diseases, and the exploration of its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide and to investigate its potential side effects.

Synthesis Methods

The synthesis of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, including the reaction of 5-chloro-2-aminopyridine with 2-(methylthio)pyridine-3-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to inhibit the growth and proliferation of various types of cancer cells, including breast, prostate, and lung cancer cells. Inflammation research has shown that N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many diseases. In neurodegenerative disease research, N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to have neuroprotective effects, potentially making it a candidate for the treatment of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c1-18-12-9(3-2-6-14-12)11(17)16-10-5-4-8(13)7-15-10/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKLQMVVIKOESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

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